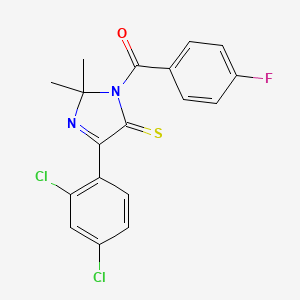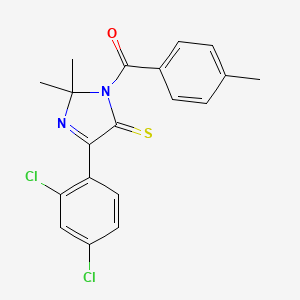![molecular formula C21H18Cl2N2OS B6516962 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-28-2](/img/structure/B6516962.png)
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (BDD) is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a diazaspiro ring system, and has been found to have several interesting properties. In
科学研究应用
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory activity, and has been studied for its potential use in treating rheumatoid arthritis. In addition, this compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.
作用机制
Target of Action
The primary target of this compound is the acetyl CoA carboxylase . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane and energy storage molecules.
Mode of Action
The compound acts as a selective, non-systemic acaricide . It disrupts mite development by inhibiting the activity of acetyl CoA carboxylase . This inhibition interferes with the production of fatty acids, leading to a disruption in the growth and development of the mites.
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway . By inhibiting acetyl CoA carboxylase, it disrupts the conversion of acetyl CoA to malonyl CoA, a critical step in the synthesis of fatty acids. This disruption leads to a deficiency in fatty acids, affecting the integrity of the cell membrane and energy storage in mites.
Pharmacokinetics
As a non-systemic acaricide, it is likely to remain primarily at the site of application, affecting only the mites that come into direct contact with it .
Result of Action
The inhibition of fatty acid synthesis leads to a disruption in the growth and development of mites . This results in the effective control of mite populations, including all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .
实验室实验的优点和局限性
The main advantage of using 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize, and has been found to have several interesting properties. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects have not been extensively studied. In addition, its solubility in organic solvents is low, making it difficult to use in some applications.
未来方向
There are several potential future directions for research on 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. First, further research is needed to understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in cancer research, as well as its potential use in treating rheumatoid arthritis. Finally, further research is needed to explore its potential use in other medical and scientific applications, such as drug delivery and gene therapy.
合成方法
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be synthesized from the reaction of 2,4-dichlorophenol with benzoyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the reaction is complete in about two hours. The product is then purified by column chromatography and recrystallized from ethanol.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-15-9-10-16(17(23)13-15)18-20(27)25(19(26)14-7-3-1-4-8-14)21(24-18)11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQVADZMUFSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516905.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516909.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6516921.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516925.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516932.png)

![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516945.png)
![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516951.png)
![1-(4-fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516952.png)
![N-(3,4-dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516956.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516974.png)
![2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6516977.png)
![3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516979.png)
